2-Hydroxy-6-(3-hydroxymethylphenyl)pyridine
Overview
Description
2-Hydroxy-6-(3-hydroxymethylphenyl)pyridine is a pyridine derivative that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a hydroxyl group at the second position of the pyridine ring and a hydroxymethyl group attached to the phenyl ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(3-hydroxymethylphenyl)pyridine typically involves the reaction of pyridine derivatives with hydroxymethylphenyl compounds under controlled conditions. One common method includes the use of Grignard reagents, which facilitate the formation of the hydroxymethyl group on the phenyl ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(3-hydroxymethylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions include substituted pyridines, phenols, and various hydroxylated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxy-6-(3-hydroxymethylphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism by which 2-Hydroxy-6-(3-hydroxymethylphenyl)pyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory action may be attributed to the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, its antimicrobial properties could be linked to the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-6-methylpyridine
- 3-Hydroxy-2-methylpyridine
- 6-Hydroxymethylpyridine
Uniqueness
Compared to these similar compounds, 2-Hydroxy-6-(3-hydroxymethylphenyl)pyridine stands out due to the presence of both hydroxyl and hydroxymethyl groups, which confer unique chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions in various chemical and biological systems .
Properties
IUPAC Name |
6-[3-(hydroxymethyl)phenyl]-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-9-3-1-4-10(7-9)11-5-2-6-12(15)13-11/h1-7,14H,8H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKYJUALKWJARJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=O)N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682606 | |
Record name | 6-[3-(Hydroxymethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111105-35-1 | |
Record name | 6-[3-(Hydroxymethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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